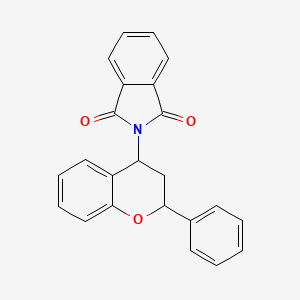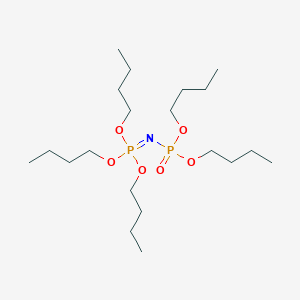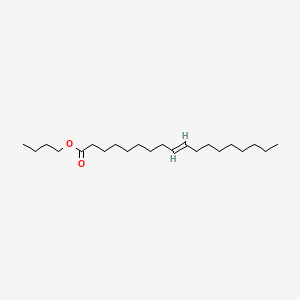
(E)-9-Octadecenoic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-9-Octadecenoic acid butyl ester, also known as butyl oleate, is an ester derived from oleic acid and butanol. It is a colorless to pale yellow liquid with a mild odor. This compound is commonly used in various industrial applications due to its excellent lubricating properties and biodegradability.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-9-Octadecenoic acid butyl ester is typically synthesized through the esterification of oleic acid with butanol. The reaction is catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction conditions involve heating the mixture to a temperature range of 60-80°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction is carried out at elevated temperatures and pressures to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(E)-9-Octadecenoic acid butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to oleic acid and butanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters.
Oxidation: The double bond in the oleate moiety can undergo oxidation to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed
Hydrolysis: Oleic acid and butanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Epoxides and other oxygenated compounds.
Scientific Research Applications
(E)-9-Octadecenoic acid butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized as a lubricant, plasticizer, and surfactant in various industrial formulations.
Comparison with Similar Compounds
Similar Compounds
(E)-9-Octadecenoic acid ethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Methyl oleate: An ester of oleic acid with methanol.
Ethyl oleate: An ester of oleic acid with ethanol.
Uniqueness
(E)-9-Octadecenoic acid butyl ester is unique due to its specific combination of oleic acid and butanol, which imparts distinct physical and chemical properties. Its longer butyl chain compared to methyl or ethyl esters provides better lubricating properties and higher boiling points, making it suitable for specific industrial applications .
Properties
CAS No. |
22147-33-7 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
butyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C22H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3/b13-12+ |
InChI Key |
WIBFFTLQMKKBLZ-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


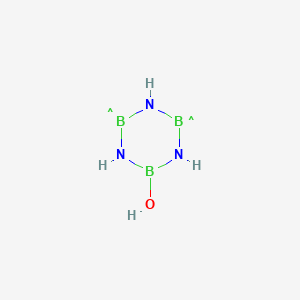
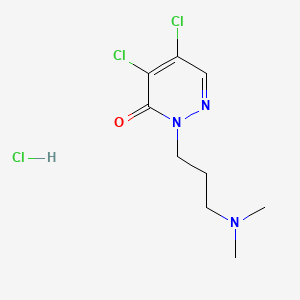
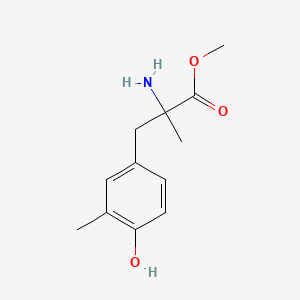
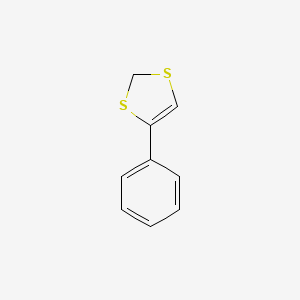

![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)
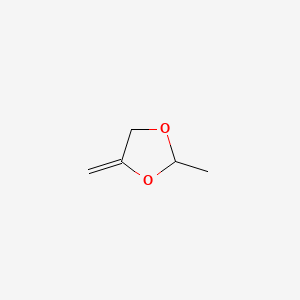

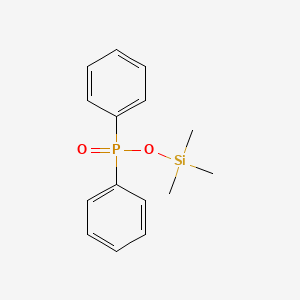
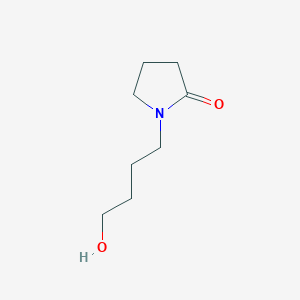
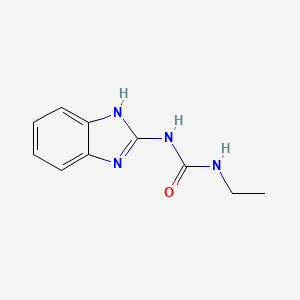
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
